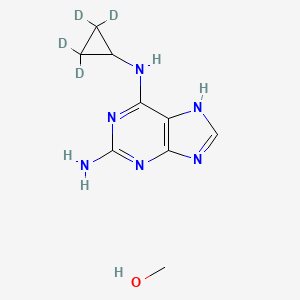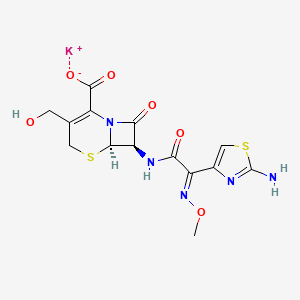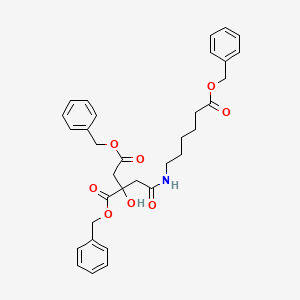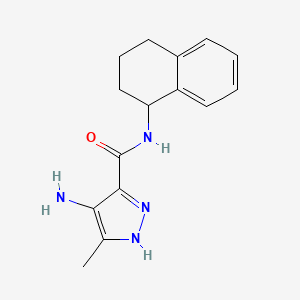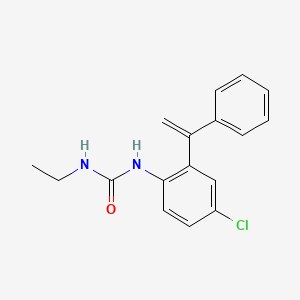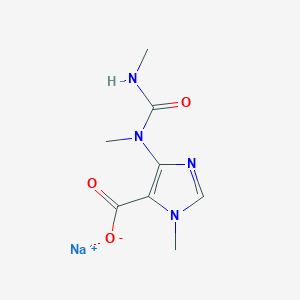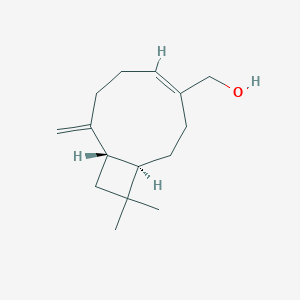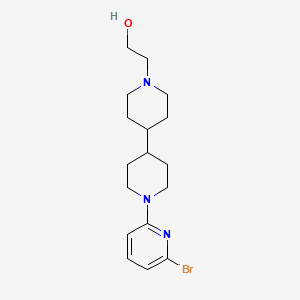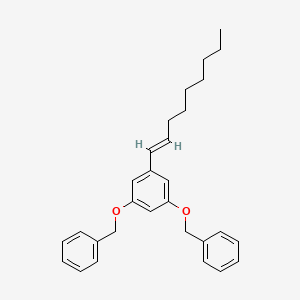
5-Nonenyl 1,3-Dibenzyloxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nonenyl 1,3-Dibenzyloxybenzene is an organic compound that serves as an intermediate in the synthesis of various chemical products. It is particularly noted for its role in the production of 5-Nonylresorcinol, a compound with significant biological activities. This compound is characterized by its unique structure, which includes a nonenyl chain and two benzyloxy groups attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nonenyl 1,3-Dibenzyloxybenzene typically involves the alkylation of 1,3-dibenzyloxybenzene with a nonenyl halide. The reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction conditions often require heating to facilitate the alkylation process.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same alkylation reaction but may include additional steps for purification and quality control to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Nonenyl 1,3-Dibenzyloxybenzene undergoes various chemical reactions, including:
Oxidation: The nonenyl chain can be oxidized to form carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products:
Oxidation: Nonenoic acid or nonenal.
Reduction: Nonane derivatives.
Substitution: Brominated benzene derivatives.
Applications De Recherche Scientifique
5-Nonenyl 1,3-Dibenzyloxybenzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential inhibitory activities against colon cancer cell growth and proteasome.
Medicine: Investigated for its potential therapeutic properties in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Nonenyl 1,3-Dibenzyloxybenzene involves its interaction with specific molecular targets and pathways. The compound’s nonenyl chain and benzyloxy groups allow it to interact with cellular membranes and proteins, potentially disrupting normal cellular functions. This disruption can lead to the inhibition of cancer cell growth and proteasome activity.
Comparaison Avec Des Composés Similaires
5-Nonylresorcinol: A direct derivative of 5-Nonenyl 1,3-Dibenzyloxybenzene with significant biological activities.
1,3-Dibenzyloxybenzene: Lacks the nonenyl chain but shares the benzyloxy groups.
Nonylbenzene: Contains the nonenyl chain but lacks the benzyloxy groups.
Uniqueness: this compound is unique due to its combination of a nonenyl chain and two benzyloxy groups, which confer specific chemical and biological properties not found in its similar compounds. This unique structure allows it to serve as a versatile intermediate in various synthetic and research applications.
Propriétés
Formule moléculaire |
C29H34O2 |
|---|---|
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
1-[(E)-non-1-enyl]-3,5-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C29H34O2/c1-2-3-4-5-6-7-10-19-27-20-28(30-23-25-15-11-8-12-16-25)22-29(21-27)31-24-26-17-13-9-14-18-26/h8-22H,2-7,23-24H2,1H3/b19-10+ |
Clé InChI |
XPGMAGYXUONUQQ-VXLYETTFSA-N |
SMILES isomérique |
CCCCCCC/C=C/C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
SMILES canonique |
CCCCCCCC=CC1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl-3-chloropropyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13858130.png)


![1-[(4-Aminobutyl)amino]-4-[[3-(dimethylamino)propyl]amino]-9,10-anthracenedione-Hydrochloride salt](/img/structure/B13858151.png)
